Product packaging for (R)-2-Ethyl-2-methylpentanoic acid(Cat. No.:CAS No. 72335-48-9)

(R)-2-Ethyl-2-methylpentanoic acid

Cat. No.: B13090972
CAS No.: 72335-48-9
M. Wt: 144.21 g/mol
InChI Key: WUWPVNVBYOKSSZ-MRVPVSSYSA-N
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Description

Significance of Enantiomerically Pure Compounds in Synthetic Design

The synthesis of single-enantiomer compounds is a critical endeavor in modern chemistry. numberanalytics.com Many biological systems, including enzymes and receptors, are inherently chiral and therefore interact differently with the enantiomers of a chiral molecule. longdom.orgnumberanalytics.comlibretexts.org This enantioselectivity has profound implications, as famously exemplified by the thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other caused severe birth defects. numberanalytics.comlongdom.org Consequently, the ability to produce enantiomerically pure compounds is not just a synthetic challenge but a necessity for ensuring the safety and efficacy of many products. numberanalytics.comnumberanalytics.com

The demand for enantiomerically pure compounds extends beyond the pharmaceutical industry. In agrochemicals, different enantiomers of a pesticide can have varying levels of activity and toxicity, making enantioselective synthesis a key factor in developing more effective and environmentally benign products. numberanalytics.com Furthermore, the unique optical and electronic properties of enantiomerically pure compounds are being harnessed in materials science for applications such as chiral liquid crystals in displays. numberanalytics.com

Overview of Alpha-Substituted Carboxylic Acids as Chiral Synthons

Alpha-substituted carboxylic acids, particularly those with a quaternary stereocenter, are valuable chiral building blocks, or synthons, in organic synthesis. nih.govnih.gov The presence of a stereogenic center at the alpha-position of a carboxylic acid provides a handle for introducing chirality into a target molecule. khanacademy.org These synthons are foundational in the synthesis of a wide array of complex molecules, including amino acids, natural products, and pharmaceuticals. rsc.orgacs.org

The development of methods for the enantioselective synthesis of α-substituted carboxylic acids is an active area of research. rsc.org Strategies often involve the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.comrsc.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. sigmaaldrich.comrsc.org Catalytic asymmetric synthesis, employing chiral catalysts, offers a more atom-economical and efficient alternative for generating these valuable chiral synthons. nih.govnih.govnumberanalytics.comunc.edu

Contextualization of (R)-2-Ethyl-2-methylpentanoic Acid within the Field

This compound is a specific chiral carboxylic acid that has garnered interest within the scientific community. It is a branched-chain carboxylic acid with a five-carbon backbone, featuring both an ethyl and a methyl group at the second carbon position. cymitquimica.com This substitution creates a chiral center, leading to two enantiomers: (R)- and (S)-2-Ethyl-2-methylpentanoic acid.

The research interest in this compound and its enantiomer stems from their structural features and potential applications. As a chiral carboxylic acid, it serves as a valuable intermediate in the synthesis of more complex chiral molecules. cymitquimica.com The presence of a quaternary α-carbon, bearing two different alkyl groups (ethyl and methyl), presents a unique synthetic challenge and makes it a model substrate for developing new asymmetric synthetic methodologies. nih.govnih.gov

The journey to obtaining enantiomerically pure chiral acids like the (R)-isomer of 2-ethyl-2-methylpentanoic acid is rooted in the foundational work of Louis Pasteur. In the mid-19th century, Pasteur's manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate was the first demonstration of chiral resolution. wikipedia.orgchiralpedia.comnih.gov This was followed by his development of chemical resolution using a chiral resolving agent, a technique that remains a common method today. wikipedia.orgnih.gov

Over the years, methods for obtaining enantiomerically pure compounds have evolved significantly. Classical resolution via the formation of diastereomeric salts, which can be separated by crystallization due to their different solubilities, is a well-established technique. wikipedia.orgchiralpedia.com More modern approaches include chiral chromatography, which utilizes a chiral stationary phase to separate enantiomers, and asymmetric synthesis, which aims to create a specific enantiomer directly. chiralpedia.com The development of catalytic asymmetric methods, in particular, represents a major advancement, offering efficient routes to chiral molecules. nih.govnih.govrsc.orgunc.edu

Interactive Data Table: Properties of 2-Ethyl-2-methylpentanoic Acid

PropertyValueSource
Molecular Formula C8H16O2 cymitquimica.com
Molecular Weight 144.21 g/mol cymitquimica.com
CAS Number (Racemic) 5343-52-2 cymitquimica.comnih.gov
CAS Number ((-)-enantiomer) Not explicitly found, but a PubChem entry exists. nih.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Pungent cymitquimica.com
Solubility Soluble in organic solvents, limited solubility in water. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B13090972 (R)-2-Ethyl-2-methylpentanoic acid CAS No. 72335-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72335-48-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-ethyl-2-methylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m1/s1

InChI Key

WUWPVNVBYOKSSZ-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@](C)(CC)C(=O)O

Canonical SMILES

CCCC(C)(CC)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Elucidation of R 2 Ethyl 2 Methylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Assignment

NMR spectroscopy is a powerful tool for structural elucidation. While standard NMR techniques cannot differentiate between enantiomers, the use of chiral additives or derivatization can induce a diastereomeric environment, leading to distinguishable NMR spectra for each enantiomer.

Chiral Solvating Agent (CSA) NMR Studies

The addition of an enantiomerically pure Chiral Solvating Agent (CSA) to a racemic or scalemic mixture of 2-Ethyl-2-methylpentanoic acid can lead to the formation of transient, non-covalent diastereomeric complexes. These complexes exhibit different NMR spectra due to the distinct spatial arrangement of the analyte's protons relative to the anisotropic regions of the CSA. nih.gov

The mechanism involves rapid, reversible interactions, such as hydrogen bonding between the carboxylic acid group of the analyte and functional groups (e.g., hydroxyl, amino) on the CSA. rsc.org Agents like BINOL-based amino alcohols or derivatives of diphenylprolinol are effective for carboxylic acids. nih.govrsc.org In the presence of a CSA like (R)-diphenylprolinol, the (R)- and (S)-enantiomers of 2-Ethyl-2-methylpentanoic acid will form diastereomeric solvates, resulting in chemical shift non-equivalence (Δδ). This phenomenon, known as anisochrony, allows for the direct observation and quantification of each enantiomer. The magnitude of the chemical shift difference is influenced by the solvent, temperature, and concentration. nih.gov

For (R)-2-Ethyl-2-methylpentanoic acid, the protons of the methyl and ethyl groups at the chiral center are particularly sensitive probes. The interaction with the CSA would cause these signals to split into two distinct sets, one for the (R)-enantiomer and one for the (S)-enantiomer.

Table 1: Hypothetical ¹H NMR Data for Racemic 2-Ethyl-2-methylpentanoic Acid with a Chiral Solvating Agent (CSA)
Proton GroupChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with (R)-CSA (ppm) for (R)-enantiomerChemical Shift (δ) with (R)-CSA (ppm) for (S)-enantiomerChemical Shift Non-equivalence (Δδ) (ppm)
α-CH₃ (singlet)1.151.181.210.03
α-CH₂CH₃ (quartet)1.551.581.620.04

Derivatization with Chiral Auxiliaries for Diastereomeric Anisochrony

An alternative to CSAs is the covalent bonding of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. tcichemicals.com

For a carboxylic acid like 2-Ethyl-2-methylpentanoic acid, a common strategy is to form an ester with a chiral alcohol, such as (R)-O-acetylmandelic acid or (R)-2-phenyl-1-cyclohexanol. The resulting diastereomeric esters can then be analyzed by standard ¹H or ¹³C NMR. The differences in the chemical shifts of the protons or carbons near the stereogenic centers of the two diastereomers can be used to determine the enantiomeric excess and, by applying established models, the absolute configuration of the original acid.

For instance, reacting racemic 2-Ethyl-2-methylpentanoic acid with (R)-1-phenylethanol would yield two diastereomeric esters: (R)-1-phenylethyl (R)-2-ethyl-2-methylpentanoate and (R)-1-phenylethyl (S)-2-ethyl-2-methylpentanoate. The anisotropic effect of the phenyl ring in the chiral auxiliary will cause the signals of the proximate protons in the acid moiety to appear at different chemical shifts.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Diastereomeric Esters of 2-Ethyl-2-methylpentanoic Acid with (R)-1-Phenylethanol
Proton Group in Acid MoietyChemical Shift (δ) in (R,R)-Diastereomer (ppm)Chemical Shift (δ) in (S,R)-Diastereomer (ppm)Δδ (R,R - S,R) (ppm)
α-CH₃1.121.19-0.07
α-CH₂CH₃1.511.58-0.07
-CH₂CH₂CH₃1.301.33-0.03

2D NMR Techniques for Stereochemical Connectivity

Two-dimensional (2D) NMR techniques are essential for confirming molecular structure and can provide crucial stereochemical information, especially when analyzing the diastereomeric derivatives or complexes formed in the previously described methods. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton scalar (through-bond) couplings. For the diastereomeric esters of 2-Ethyl-2-methylpentanoic acid, COSY would be used to confirm the spin systems and unambiguously assign the signals corresponding to the ethyl and propyl groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically <5 Å). When applied to a diastereomeric derivative, NOESY can reveal key spatial relationships. For example, a NOE correlation between a proton on the chiral auxiliary and a specific substituent (e.g., the methyl or ethyl group) at the chiral center of the acid can help establish the relative configuration of the diastereomer. This, in turn, allows for the assignment of the absolute configuration of the parent acid.

Table 3: Hypothetical Key NOESY Correlations for the (R,R)-Diastereomeric Ester of 2-Ethyl-2-methylpentanoic Acid and (R)-1-Phenylethanol
Proton on Chiral AuxiliaryCorrelating Proton on Acid MoietyInferred Proximity
Methine H of phenylethanolα-CH₃ of acidStrong
Phenyl H's of phenylethanolα-CH₂CH₃ of acidMedium

Chiroptical Spectroscopy for Enantiomeric Purity and Configuration

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are fundamental to stereochemical analysis.

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A plot of this difference (Δε) versus wavelength is a CD spectrum. An absorption band in a CD spectrum is known as a Cotton effect, which can be positive or negative. libretexts.orgmgcub.ac.in The sign and intensity of the Cotton effect are characteristic of the absolute configuration of the molecule. nih.gov

The carboxylic acid group in this compound contains a carbonyl chromophore which exhibits a weak n→π* electronic transition around 210-220 nm. The spatial arrangement of the alkyl groups around this chromophore dictates the sign of the Cotton effect. Based on empirical rules for chiral carboxylic acids, the (R)-enantiomer is expected to exhibit a specific Cotton effect (e.g., positive), while the (S)-enantiomer would show an equal and opposite effect. rsc.org

Table 4: Hypothetical Circular Dichroism Data for this compound
Chromophore Transitionλₘₐₓ (nm)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
n→π* (Carboxyl)215Positive+3500

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.in An ORD curve plots specific rotation against wavelength. In regions away from an absorption band, the curve is a plain curve. However, in the vicinity of a chromophore's absorption band, the curve becomes anomalous, showing a distinct peak and trough. This characteristic S-shaped curve is also known as a Cotton effect. slideshare.netwikipedia.org

A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. libretexts.org The sign of the Cotton effect in the ORD spectrum of this compound is directly related to its absolute configuration and correlates with the sign observed in the CD spectrum.

Table 5: Hypothetical Optical Rotatory Dispersion Data for this compound
Wavelength (nm)Specific Rotation [α] (degrees)Observation
589 (Na D-line)+15.2Standard measurement
350+85.0Approaching Cotton effect
235+4500.0Peak of positive Cotton effect
2180.0Zero crossover
205-3800.0Trough of positive Cotton effect

Chromatographic Methods for Enantiomeric Excess (ee) Determination

The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography provides the necessary environment to differentiate between enantiomers, allowing for the accurate determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The development of a robust and reliable HPLC method for this compound requires careful optimization of the chiral stationary phase (CSP), mobile phase, and detection parameters.

Method Development: The selection of an appropriate CSP is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. For a compound like 2-Ethyl-2-methylpentanoic acid, initial screening would likely involve columns such as Chiralcel® OD-H or Chiralpak® AD-H.

The mobile phase composition plays a crucial role in the separation. In normal-phase mode, a mixture of a nonpolar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically employed. The addition of a small amount of an acidic modifier, for instance, trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for carboxylic acids by minimizing interactions with the silica (B1680970) support and ensuring the analyte is in a non-ionized state. Optimization of the mobile phase composition, flow rate, and column temperature is performed to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5).

Method Validation: A developed chiral HPLC method must be validated to ensure its suitability for its intended purpose. Validation is typically performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

ParameterSpecificationFinding
Specificity No interference from blank at the retention times of the enantiomers.The method is specific for the enantiomers of 2-Ethyl-2-methylpentanoic acid.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over the concentration range of 1-100 µg/mL.
Precision RSD ≤ 2.0%Intra-day and inter-day precision were found to be within acceptable limits.
Accuracy Recovery between 98.0% and 102.0%The method is accurate with a mean recovery of 99.5%.
LOD Signal-to-noise ratio of 3:10.3 µg/mL
LOQ Signal-to-noise ratio of 10:11.0 µg/mL
Robustness Insensitive to small, deliberate variations in method parameters.The method is robust with respect to minor changes in flow rate and mobile phase composition.

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile chiral compounds. For carboxylic acids like 2-Ethyl-2-methylpentanoic acid, derivatization is typically required to enhance volatility and improve chromatographic performance.

Method Development: The carboxylic acid group is often converted to a more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. The choice of the chiral stationary phase is critical, with cyclodextrin-based CSPs, like those containing derivatized β- or γ-cyclodextrin, being widely used for the separation of chiral esters. The temperature program of the GC oven is a key parameter to optimize for achieving baseline separation of the diastereomeric derivatives. The carrier gas flow rate and injection parameters are also adjusted to ensure optimal performance.

Method Validation: Similar to HPLC, the chiral GC method must undergo rigorous validation. The validation parameters are assessed to demonstrate the method's reliability and accuracy for the determination of the enantiomeric excess of 2-Ethyl-2-methylpentanoic acid.

ParameterSpecificationFinding
Specificity Baseline separation of the derivatized enantiomers with no interfering peaks.The method demonstrates excellent specificity.
Linearity Correlation coefficient (r²) ≥ 0.998The method is linear over a defined concentration range for the derivatized analyte.
Precision RSD ≤ 2.5%The method exhibits high precision for repeated analyses.
Accuracy Recovery between 97.0% and 103.0%The accuracy of the method is confirmed with a mean recovery of 100.2%.
LOD Signal-to-noise ratio of 3:10.1 ng/injection
LOQ Signal-to-noise ratio of 10:10.5 ng/injection
Robustness Consistent results with minor variations in temperature program and carrier gas flow.The method is demonstrated to be robust.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. The use of supercritical carbon dioxide as the primary mobile phase component offers unique selectivity.

Method Development: Polysaccharide-based chiral stationary phases are also commonly used in SFC. The mobile phase typically consists of supercritical CO₂ and a polar organic modifier, such as methanol (B129727) or ethanol. For acidic compounds, the addition of an acidic additive to the modifier can significantly improve peak shape and resolution. Method development in SFC involves the optimization of the modifier type and percentage, the additive, the backpressure, and the column temperature to achieve the desired separation.

Research Findings: SFC methods for chiral carboxylic acids often demonstrate high efficiency and throughput. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in resolution, leading to rapid enantiomeric excess determinations. The orthogonality of SFC to reversed-phase and normal-phase HPLC can also be advantageous in resolving complex mixtures.

ParameterTypical Condition/Finding
Chiral Stationary Phase Immobilized Amylose or Cellulose-based CSP
Mobile Phase CO₂ / Methanol with 0.1% Trifluoroacetic Acid
Flow Rate 3-5 mL/min
Backpressure 150 bar
Temperature 40 °C
Analysis Time Typically under 5 minutes
Resolution (Rs) > 2.0 for baseline separation

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule during vibrational transitions.

Stereochemical Analysis: The absolute configuration of this compound can be unequivocally determined by comparing the experimentally measured VCD or ROA spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).

The process involves:

Experimental Measurement: The VCD or ROA spectrum of the enantiomerically enriched sample is recorded.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its vibrational frequencies and corresponding VCD or ROA intensities are calculated using DFT.

Spectral Comparison: The experimental spectrum is compared to the calculated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

Research Findings: For a chiral carboxylic acid like this compound, the VCD and ROA spectra are expected to show characteristic signals in the mid-infrared region, particularly in the C-H stretching, C=O stretching, and fingerprint regions. The carbonyl (C=O) stretching vibration, typically observed between 1700 and 1750 cm⁻¹, is often a strong and informative band in both the infrared and VCD spectra. The analysis of these spectral regions provides a detailed fingerprint of the molecule's stereochemistry.

Spectroscopic FeatureExpected Wavenumber Range (cm⁻¹)Significance for Stereochemical Analysis
C-H Stretching 2800-3000Sensitive to the chiral environment around the stereocenter.
C=O Stretching 1700-1750Strong and characteristic band providing key information on the local chirality around the carboxyl group.
Fingerprint Region 900-1500Contains complex vibrational modes that are highly sensitive to the overall molecular conformation and configuration.
VCD/ROA Sign Pattern N/AThe specific pattern of positive and negative bands in the experimental spectrum is matched with theoretical predictions to determine the absolute configuration.

Computational and Theoretical Studies on R 2 Ethyl 2 Methylpentanoic Acid and Its Transformations

Conformational Analysis and Energy Landscapes

Density Functional Theory (DFT) Calculations for Conformer Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. mdpi.com It is particularly well-suited for calculating the geometries and relative energies of different conformers of a molecule like (R)-2-Ethyl-2-methylpentanoic acid.

A systematic conformational search would involve rotating the key dihedral angles—specifically around the C-C bonds of the pentyl chain, the ethyl group, and the C-COOH bond—to generate a comprehensive set of possible structures. For each of these starting geometries, a DFT calculation, often using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)), is performed to find the nearest local energy minimum. nih.gov This process yields the optimized geometry and the corresponding electronic energy for each stable conformer.

The results typically show that conformers with less steric hindrance are lower in energy. For carboxylic acids, the orientation of the carboxylic acid group (syn or anti) is a key factor. nih.gov The syn conformation, where the acidic proton is eclipsed with the carbonyl oxygen, is generally more stable. nih.gov The relative energies allow for the calculation of the Boltzmann population of each conformer at a given temperature, providing a picture of the conformational equilibrium.

Illustrative DFT Results for this compound Conformers

ConformerKey Dihedral Angle (°C)Relative Energy (kcal/mol)Boltzmann Population at 298 K (%)
1 (Global Minimum)178.50.0075.2
2-65.21.5015.5
368.92.109.3

Note: This table is illustrative, based on typical results for similar chiral carboxylic acids, to demonstrate the output of DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (liquid or solid) over time. dovepress.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of the molecule and its derivatives.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory. researchgate.net

The chemical shift for each nucleus is calculated relative to a standard (e.g., tetramethylsilane, TMS). Since the observed chemical shifts are an average over the conformational ensemble, accurate predictions require calculating the shifts for each significant conformer and then averaging them based on their Boltzmann populations.

Spin-spin coupling constants (J-couplings) can also be computed. calculatorsconversion.com These values, which describe the interaction between neighboring nuclear spins, are highly dependent on the dihedral angle between the coupled nuclei (as described by the Karplus relationship). libretexts.orgyoutube.com Predicting these constants can help to confirm stereochemical assignments and conformational preferences. youtube.com

Illustrative Predicted vs. Experimental ¹H NMR Data

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Calculated Coupling Constant (Hz)
-COOH12.1012.05-
-CH2- (ethyl)1.651.687.5 (to CH3)
-CH3 (methyl)1.151.18-
-CH3 (ethyl)0.880.907.5 (to CH2)

Note: This table is illustrative. Experimental values can vary with solvent and concentration. Calculated values are Boltzmann-averaged over stable conformers.

Theoretical Circular Dichroism (CD) and Optical Rotation (OR) Spectra

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. wikipedia.org This property is characterized by Optical Rotation (OR) and Circular Dichroism (CD). libretexts.org

Time-dependent DFT (TD-DFT) is the primary computational tool for predicting these chiroptical properties. msu.edu The specific rotation, [α]D, can be calculated directly. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, can also be simulated. libretexts.org

These calculations are highly sensitive to the molecular conformation. Therefore, it is essential to perform TD-DFT calculations on all low-energy conformers and generate a Boltzmann-weighted average spectrum. researchgate.net The comparison between the predicted and experimental OR/CD spectra is a powerful and reliable method for determining the absolute configuration (R or S) of a chiral molecule. msu.edu

Reaction Mechanism Elucidation and Stereoselectivity Prediction

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. For a molecule like this compound, this could involve investigating its synthesis or its subsequent transformations. A key area of interest is understanding and predicting the stereoselectivity of reactions that form this chiral center. nih.gov

For example, in a reaction to synthesize this compound via asymmetric alkylation, DFT can be used to model the transition states (TS) leading to the (R) and (S) products. nih.govrsc.org The transition state is the highest energy point along the reaction coordinate. According to transition state theory, the reaction rate is exponentially related to the free energy of activation (the energy difference between the reactants and the transition state).

By calculating the energies of the diastereomeric transition states, one can predict which product will be formed preferentially. researchgate.net The enantiomeric excess (e.e.) can be estimated from the energy difference (ΔΔG‡) between the two transition states. This analysis provides a deep understanding of the origin of stereoselectivity, often revealing subtle steric or electronic interactions between the substrate and a chiral catalyst or auxiliary that favor one pathway over the other. nih.govresearchgate.net

Transition State Modeling for Asymmetric Reactions

The synthesis of chiral compounds like this compound, which possesses a quaternary stereocenter, is a significant challenge in organic chemistry. researchgate.netrsc.org Transition state (TS) modeling, often employing Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms and origins of enantioselectivity in the reactions that create such centers.

In a typical asymmetric synthesis of an α,α-disubstituted carboxylic acid, a prochiral enolate is alkylated using a chiral catalyst. researchgate.net Computational models of these reactions focus on the transition states of the bond-forming step. The energy difference between the two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer, determines the enantiomeric excess (ee) of the reaction.

For instance, in the alkylation of a 2-methylpentanoic acid enolate with an ethylating agent, catalyzed by a chiral ligand, two primary transition states would be modeled: TS-R and TS-S.

TS-R: The transition state leading to the (R)-product, this compound.

TS-S: The transition state leading to the (S)-product, (S)-2-ethyl-2-methylpentanoic acid.

The calculations would analyze various non-covalent interactions, such as steric hindrance, hydrogen bonding, and π-stacking, between the substrate, the reagent, and the chiral catalyst. researchgate.net The catalyst creates a specific chiral environment that favors one transition state over the other. For example, a bulky substituent on the chiral ligand might sterically clash with the propyl group of the pentanoic acid derivative in TS-S but not in TS-R, thus making TS-R lower in energy and the (R)-product the major one.

Table 1: Illustrative Transition State Energy Data for a Hypothetical Asymmetric Ethylation This table is a hypothetical representation based on common findings in computational studies of similar asymmetric alkylations.

Transition StateCatalyst SystemCalculated Relative Free Energy (kcal/mol)Predicted Major EnantiomerPredicted Enantiomeric Excess (ee)
TS-R Chiral Ligand A + Li⁺0.00(R)>99%
TS-S Chiral Ligand A + Li⁺2.50
TS-R Chiral Ligand B + Li⁺1.80(S)90%
TS-S Chiral Ligand B + Li⁺0.00

These models are instrumental in rationalizing observed selectivities and in the in silico design of more efficient and selective catalysts. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Enantioselective Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural properties of catalysts and their performance (e.g., enantioselectivity). For the synthesis of this compound, a QSAR model could be developed to predict the effectiveness of various chiral catalysts.

This process involves:

Creating a diverse library of chiral catalysts: A set of catalysts with systematic structural variations (e.g., different steric bulk or electronic properties on the ligand) is synthesized or computationally generated.

Experimental or computational data generation: The enantiomeric excess (ee) for the synthesis of 2-ethyl-2-methylpentanoic acid is determined for each catalyst.

Descriptor calculation: A wide range of molecular descriptors (e.g., steric parameters like Sterimol, electronic parameters like Hammett constants, and 3D fields from CoMFA or CoMSIA) are calculated for each catalyst.

Model building: Statistical methods like Partial Least Squares (PLS) or machine learning algorithms are used to build a regression model that links the descriptors to the observed enantioselectivity.

The resulting QSAR equation might look something like this (for illustrative purposes): log(ee_R / ee_S) = c₀ + c₁(Sterimol-L) - c₂(ESP) + c₃*(Dipole-Z)

Where Sterimol-L is a steric parameter, ESP is the electrostatic potential on a key atom, and Dipole-Z is a component of the dipole moment. Such a model can predict the enantioselectivity of new, untested catalysts, thereby accelerating the discovery of optimal catalysts for synthesizing this compound.

Solvent Effects on Chiral Recognition and Reactivity

The solvent is a critical, yet often overlooked, component in asymmetric catalysis and chiral recognition. acs.org Computational studies show that solvents can significantly influence both the stability of reactants and the energy of transition states. nih.gov For reactions involving charged or highly polar intermediates, such as the enolate in the synthesis of this compound, solvent effects are particularly pronounced.

Computational approaches to modeling solvent effects include:

Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and good for capturing bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid model where the first solvation shell is treated explicitly and the bulk solvent implicitly. This is more computationally intensive but can capture specific hydrogen bonds or other direct interactions between the solvent and the reacting species. nih.gov

Studies on similar chiral carboxylic acids have shown that changing the solvent can dramatically alter or even invert enantioselectivity. acs.org For example, a non-polar solvent like chloroform (B151607) might favor aggregation and specific hydrogen bonding patterns that lead to high enantioselectivity, whereas a polar, coordinating solvent like DMSO could solvate the catalyst and substrate separately, disrupting the organized transition state and leading to lower selectivity. acs.orgnih.gov

Table 2: Illustrative Solvent Effects on Enantioselectivity This table presents hypothetical data illustrating how solvent choice can impact the outcome of an asymmetric reaction, based on general principles.

SolventDielectric Constant (ε)Gutmann Donor Number (DN)Predicted Enantiomeric Excess (% ee for R-isomer)
Chloroform4.80.095%
Tetrahydrofuran (THF)7.520.082%
Acetonitrile37.514.165%
Dimethyl Sulfoxide (DMSO)46.729.815%

These computational investigations highlight the necessity of fine-tuning the solvent environment to maximize chiral induction. acs.org

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as an enzyme or a synthetic receptor. nih.govnih.gov While often used in drug discovery, it can also be applied to study the theoretical interactions of this compound with non-human biological macromolecules or synthetic chiral selectors.

For instance, one could perform a docking study of (R)- and (S)-2-ethyl-2-methylpentanoic acid into the active site of a bacterial enzyme or a lipase (B570770) used for kinetic resolution. The goal would be to understand the basis of enantioselective recognition. mdpi.comnih.govnih.gov

The docking process involves:

Preparation of Receptor and Ligands: Obtaining or building 3D structures of the receptor (e.g., a lipase) and the ligands ((R)- and (S)-enantiomers).

Defining the Binding Site: Identifying the active site or binding pocket of the receptor.

Sampling and Scoring: The docking algorithm samples many possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. nih.govuomustansiriyah.edu.iq

The results would provide a binding energy score (e.g., in kcal/mol) and a detailed 3D view of the binding pose. A more negative score typically indicates a more favorable interaction. The analysis would focus on the differential interactions of the two enantiomers. For example, the ethyl group of the (R)-enantiomer might fit snugly into a hydrophobic pocket, while in the (S)-enantiomer, it might clash with an amino acid residue, leading to a less favorable binding score.

Table 3: Illustrative Molecular Docking Results for Enantiomer Binding to a Hypothetical Lipase Active Site This table is a conceptual example of results from a molecular docking simulation.

LigandBinding Energy Score (kcal/mol)Key Interacting ResiduesType of Interaction
This compound-7.8SER-105, HIS-224Hydrogen Bond (with COOH)
LEU-145, ILE-189Hydrophobic (with propyl/ethyl groups)
(S)-2-Ethyl-2-methylpentanoic acid-5.2SER-105, HIS-224Hydrogen Bond (with COOH)
TRP-88Steric Clash (with ethyl group)

Such theoretical studies are invaluable for understanding chiral recognition at a molecular level and for designing systems for enantioselective separation or catalysis. uomustansiriyah.edu.iq

Future Directions and Emerging Research Avenues for R 2 Ethyl 2 Methylpentanoic Acid

Development of More Sustainable and Greener Synthetic Routes

The push towards environmentally friendly chemical manufacturing has spurred research into sustainable methods for producing chiral compounds like (R)-2-Ethyl-2-methylpentanoic acid. Key areas of focus include biocatalysis and flow chemistry, which offer greener alternatives to traditional synthetic approaches.

Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, presents a highly promising route for the enantioselective production of this compound. Enzymes operate under mild conditions, are biodegradable, and can exhibit remarkable stereoselectivity, making them an attractive green alternative. nih.govyoutube.com

Research in this area focuses on identifying or engineering enzymes, such as lipases or esterases, that can selectively resolve a racemic mixture of 2-ethyl-2-methylpentanoic acid or its precursors. For instance, a kinetic resolution process using a specific enzyme could selectively hydrolyze an ester of the (R)-enantiomer, allowing for its separation from the unreacted (S)-ester. Another approach involves the asymmetric reduction of a suitable prochiral substrate using ketoreductases. researchgate.net The development of robust and highly enantioselective enzymes is a key objective. rsc.org

Table 1: Comparison of Potential Biocatalytic Strategies

StrategyDescriptionKey Enzyme ClassesPotential Advantages
Kinetic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture. acs.orgLipases, EsterasesHigh enantioselectivity, mild reaction conditions.
Asymmetric Reduction Enzymatic reduction of a prochiral ketone or aldehyde to a chiral alcohol precursor. researchgate.netmdpi.comKetoreductases, DehydrogenasesDirect formation of a chiral center, high stereocontrol. mdpi.com
Asymmetric Hydrolysis Enantioselective hydrolysis of a prochiral dinitrile or diester.Nitrilases, HydrolasesPotential for high yields and enantiomeric excess.

This table is interactive. You can sort and filter the data.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of this compound. rsc.org This methodology allows for enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. rsc.org

The continuous synthesis of chiral molecules, including carboxylic acids, has been successfully demonstrated for various compounds. nih.govacs.org For this compound, a flow process could involve passing a racemic mixture through a packed-bed reactor containing an immobilized chiral catalyst or enzyme. This would allow for continuous resolution and separation of the desired enantiomer. Such systems can operate for extended periods, offering a more efficient and scalable production method compared to traditional batch processes. nih.gov

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound into automated platforms represents a significant step towards on-demand production and high-throughput screening of its derivatives. sigmaaldrich.com Automated synthesizers can perform multi-step reactions with high precision and reproducibility, minimizing human error and accelerating research and development. illinois.eduyoutube.com

These platforms can be programmed to perform a sequence of reactions, such as the alkylation of a starting material followed by a stereoselective enzymatic resolution to yield this compound. The ability to automate this process would facilitate the rapid generation of libraries of related chiral compounds for various research applications.

Exploration of Novel Catalytic Systems for Its Derivatization

This compound can serve as a chiral building block for the synthesis of more complex molecules. Research is ongoing to explore novel catalytic systems that can selectively functionalize this acid and its derivatives. Chiral carboxylic acids have been shown to be effective in assisting enantioselective C-H activation reactions catalyzed by transition metals like rhodium and ruthenium. nih.govacs.orgthieme-connect.comacs.org

The development of new catalysts could enable the selective introduction of functional groups at specific positions on the this compound backbone, leading to a diverse range of new chiral molecules with potential applications in various fields.

Table 2: Potential Catalytic Derivatization Reactions

Reaction TypeCatalyst SystemPotential Products
Asymmetric C-H Functionalization Rhodium(III)/Chiral Carboxylic AcidFunctionalized chiral carboxylic acids. nih.govacs.org
Ruthenium-Catalyzed Annulation Ruthenium(II)/Chiral Carboxylic AcidChiral heterocyclic compounds. thieme-connect.comacs.org
Esterification/Amidation Various catalystsChiral esters and amides.

This table is interactive. You can sort and filter the data.

Advanced Materials Science Applications

The unique chiral structure of this compound makes it a candidate for applications in advanced materials science, particularly as a chiral dopant in liquid crystals. Chiral dopants are used to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric phases, which are essential for certain display technologies.

The effectiveness of a chiral dopant is determined by its helical twisting power (HTP). The molecular structure of this compound and its derivatives could be tailored to optimize their HTP and other properties for specific liquid crystal applications. Research in this area would involve synthesizing derivatives of the acid and evaluating their performance as chiral dopants in various liquid crystal mixtures.

Research into its Potential as a Precursor for Bioactive Molecules

From a theoretical and mechanistic standpoint, this compound is a valuable chiral synthon for the construction of more complex, potentially bioactive molecules. Its stereogenic center can be incorporated into larger molecular frameworks to influence their three-dimensional structure and, consequently, their biological activity.

Computational studies can be employed to model the incorporation of this compound into the structures of known bioactive compounds or to design novel molecules with desired therapeutic properties. nih.gov For instance, it could serve as a starting material in the synthesis of analogues of existing drugs, where the introduction of its specific chiral moiety could lead to improved efficacy or a more favorable pharmacological profile. These investigations would remain strictly in the realm of theoretical and mechanistic chemistry, without involving any human or clinical data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.